4-(4-Methoxyphenyl)butan-1-amine
Overview
Description
4-(4-Methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of butanamine, where the butyl chain is substituted with a 4-methoxyphenyl group
Mechanism of Action
Target of Action
The primary target of 4-(4-Methoxyphenyl)butan-1-amine is the serotonin transporter . This compound acts as a potent and selective serotonin releasing agent . It also binds to alpha receptors to mediate its effects .
Mode of Action
This compound: interacts with its targets by binding to the serotonin transporter and alpha receptors . This binding triggers the release of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
The action of This compound affects the serotonin pathway . By releasing serotonin, it influences the downstream effects of this pathway, which include mood regulation and other neurological processes .
Pharmacokinetics
The pharmacokinetics of This compound Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties likely impact its bioavailability .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the increased release of serotonin . This can lead to changes in mood and other neurological effects .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . This compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with 1-bromobutane, followed by reduction of the nitrile group to the amine. This process typically involves the following steps:
Alkylation: 4-methoxyphenylacetonitrile is reacted with 1-bromobutane in the presence of a base such as potassium carbonate.
Reduction: The resulting nitrile is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in neuropharmacology.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different amine structure.
4-(4-Methoxyphenyl)piperazine: Contains a piperazine ring instead of a butyl chain.
4-(4-Methoxyphenyl)-1-butanol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
4-(4-Methoxyphenyl)butan-1-amine is unique due to its specific combination of a butyl chain and a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDPTYHOEKPQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442025 | |
Record name | 4-(4-methoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72457-26-2 | |
Record name | 4-(4-methoxyphenyl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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